2-Pyridinyl 4-tert-butylbenzenesulfonate
Description
2-Pyridinyl 4-tert-butylbenzenesulfonate is a sulfonate ester featuring a pyridinyl group at the 2-position and a bulky tert-butyl substituent on the benzene ring. This compound is hypothesized to function as a reactive intermediate in organic synthesis, particularly in nucleophilic substitution reactions, where the sulfonate group acts as a leaving agent.
Properties
Molecular Formula |
C15H17NO3S |
|---|---|
Molecular Weight |
291.365 |
IUPAC Name |
pyridin-2-yl 4-tert-butylbenzenesulfonate |
InChI |
InChI=1S/C15H17NO3S/c1-15(2,3)12-7-9-13(10-8-12)20(17,18)19-14-6-4-5-11-16-14/h4-11H,1-3H3 |
InChI Key |
WQQCEXLMLKTIEA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Table: Comparative Properties of Sulfonate Esters and Pyridinyl Derivatives
| Compound | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile | Applications |
|---|---|---|---|---|
| This compound | ~309 (estimated) | 2-pyridinyl, tert-butyl | Moderate (steric hindrance) | Synthetic intermediate |
| Tosylate (4-methyl) | 172.20 | Methyl | High (low steric bulk) | Protecting groups, peptide synthesis |
| Remimazolam besylate | 500.48 | 2-pyridinyl, besylate | Pharmacological activity | Anesthetic/sedative |
| Tovorafenib | 506.29 | 2-pyridinylamino | Kinase inhibition | Pediatric glioma treatment |
Research Findings and Challenges
- Synthesis Insights : Pyridinyl sulfonates like this compound may require optimized conditions (e.g., elevated temperatures, polar solvents) to overcome steric effects, as seen in analogous heterocyclic syntheses .
- Stability : The tert-butyl group likely improves thermal stability but reduces solubility in aqueous media, a trade-off critical for industrial applications.
- Data Gaps : Specific kinetic or thermodynamic data for this compound are unavailable in the reviewed literature, necessitating further experimental studies.
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